N'-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to form new compounds.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide involves its ability to form complexes with metal ions and interact with biological macromolecules. The compound can bind to DNA through intercalation, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
N’-[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone: Similar structure with a benzothiazole ring instead of a nitrophenyl group.
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide: Contains a hydroxy and methoxy group on the phenyl ring.
Uniqueness
N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable metal complexes and interact with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H9N3O4 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-[(Z)-(2-nitrophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O4/c16-12(11-6-3-7-19-11)14-13-8-9-4-1-2-5-10(9)15(17)18/h1-8H,(H,14,16)/b13-8- |
InChI Key |
DHKDGBHLPYVLKK-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CO2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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